Cas no 3327-64-8 (Gulonic acid, g-lactone)

Gulonic acid, g-lactone structure
Gulonic acid, g-lactone structure
Product Name:Gulonic acid, g-lactone
CAS No:3327-64-8
MF:C6H10O6
MW:178.140002727509
CID:320341
PubChem ID:165105
Update Time:2025-04-19

Gulonic acid, g-lactone Chemical and Physical Properties

Names and Identifiers

    • Gulonic acid, g-lactone
    • GULONOLACTONE(RG)
    • GULONOLACTONE, L-(RG)
    • L-gulono-1,4-lactone
    • (3R,4S,5S)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-Dihydroxyoxolan-2-One
    • I(3)-D-Gluconolactone
    • D-Gulonic acid y-lactone
    • C05410
    • DTXSID001036177
    • 6322-07-2
    • D-Gulonic acid ?-lactone
    • SCHEMBL1331510
    • D-Gulono-1,4-lactone
    • BAF290D4-5A2B-424C-9F26-37DBB214E76B
    • Gulono-1,4-lactone
    • MFCD00005391
    • d-gulono-gamma-lactone
    • D-Gulonic acid gamma-lactone, 97%
    • A853223
    • EINECS 228-678-5
    • 1,4-D-Gulonolactone
    • CHEBI:177057
    • HY-118840
    • AKOS026751479
    • DS-11667
    • Rel-(3R,4S,5S)-5-((R)-1,2-dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one
    • (3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-tetrahydrofuran-2-one
    • NSC 34392
    • Gulonic acid, gamma-lactone
    • Gulonolactone
    • 3327-64-8
    • D-Gulonic acid gamma-lactone
    • Gulonic acid-1,4-lactone
    • (3R,4S,5S)-5-((R)-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one
    • EN300-317522
    • D-Gulonic acid
    • (3R,4S,5S)-5-[(1R)-1,2-bis(oxidanyl)ethyl]-3,4-bis(oxidanyl)oxolan-2-one
    • A-lactone
    • D-(-)-GULONO-gamma-LACTONE
    • D-(-)-Gulonic acid gamma-lactone
    • D-Gulonic acid-1,4-lactone
    • s3362
    • CS-0068648
    • Inchi: 1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1
    • InChI Key: SXZYCXMUPBBULW-LECHCGJUSA-N
    • SMILES: O1C([C@@H]([C@@H]([C@@H]1[C@@H](CO)O)O)O)=O

Computed Properties

  • Exact Mass: 178.04800
  • Monoisotopic Mass: 178.04773803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • PSA: 107.22000
  • LogP: -3.01320
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.